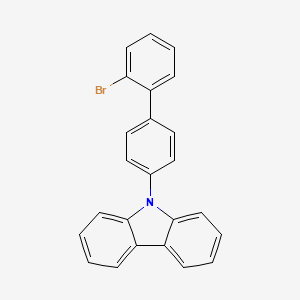

9-(2'-Bromo-4-biphenylyl)carbazole

Description

Significance of Carbazole (B46965) Derivatives in Advanced Materials Science

Carbazole and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention in materials science due to their unique combination of properties. These compounds are known for their excellent hole-transporting capabilities, high thermal and chemical stability, and a molecular structure that can be readily functionalized. mdpi.combohrium.comresearchgate.net This versatility allows for the fine-tuning of their electronic and photophysical properties, making them ideal candidates for a wide range of applications. mdpi.com

The rigid and planar structure of the carbazole core contributes to its high thermal stability, a crucial factor for the longevity and reliability of electronic devices. mdpi.com Furthermore, the nitrogen atom in the carbazole ring can be easily substituted, providing a convenient route to modify the molecule's electronic characteristics without altering its fundamental backbone. rsc.org This ease of functionalization has led to the development of a vast library of carbazole derivatives with tailored energy levels, charge-carrier mobilities, and emissive properties. mdpi.comrsc.org

Carbazole-based materials have found applications as host materials in organic light-emitting diodes (OLEDs), p-type semiconductors in organic photovoltaics (OPVs), and as fluorescent sensors. beilstein-journals.org Their high triplet energy levels also make them suitable for hosting phosphorescent and thermally activated delayed fluorescence (TADF) emitters, which are key to achieving high efficiency in next-generation OLEDs. mdpi.comnih.gov

Overview of Biphenyl-Carbazole Architectures in Optoelectronics

The integration of a biphenyl (B1667301) moiety into the carbazole structure has proven to be a particularly effective strategy for designing advanced optoelectronic materials. The biphenyl group, with its extended π-conjugation, can significantly influence the electronic properties of the resulting molecule. This combination often leads to materials with improved charge transport characteristics and tailored energy levels.

The specific linkage position of the biphenyl group to the carbazole core, as well as the presence of other substituents, can dramatically alter the material's properties. This allows for a high degree of tunability in designing materials for specific optoelectronic applications.

Research Landscape of 9-(2'-Bromo-4-biphenylyl)carbazole within π-Conjugated Systems

Within the diverse family of biphenyl-carbazole derivatives, this compound has emerged as a compound of interest for its potential in organic electronics. Its structure, featuring a carbazole unit linked at the 9-position to a biphenyl group which is further substituted with a bromine atom at the 2'-position, offers a unique combination of electronic and steric properties.

The bromine substituent introduces several key features. It enhances the thermal stability of the compound and provides a reactive site for further functionalization, allowing for the synthesis of more complex molecular architectures. This reactivity opens up possibilities for creating novel polymers and advanced materials.

Research has indicated that this compound possesses excellent charge transport properties, making it a promising candidate for use in OLEDs and organic photovoltaic cells. Studies have suggested its potential to improve the luminous efficiency and stability of OLEDs by acting as an effective hole transport material. In the context of organic photovoltaics, its ability to facilitate charge separation and transport could lead to enhanced power conversion efficiencies. The structural rigidity and electron-transport properties of this compound also make it a subject of investigation for use in organic thin-film transistors (OTFTs).

| Property | Value |

| Molecular Formula | C₂₄H₁₆BrN |

| Molecular Weight | 398.30 g/mol |

| CAS Number | 1215228-57-1 |

| Appearance | White to light yellow crystalline powder |

| Purity | ≥98% |

| Melting Point | 104–108°C |

Synthetic Methodologies for this compound and Analogues

The synthesis of this compound, a molecule with a distinct carbazole and bromobiphenyl structure, involves multi-step pathways that provide a versatile platform for constructing more complex molecular architectures for functional organic materials. nbinno.com The strategic placement of the bromine atom and the carbazole unit offers multiple reactive sites for a variety of chemical transformations. nbinno.com Key synthetic strategies focus on the efficient formation of the nitrogen-aryl bond and the selective functionalization of the biphenyl moiety.

Structure

3D Structure

Properties

IUPAC Name |

9-[4-(2-bromophenyl)phenyl]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BrN/c25-22-10-4-1-7-19(22)17-13-15-18(16-14-17)26-23-11-5-2-8-20(23)21-9-3-6-12-24(21)26/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJQGEJRMPUZEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=CC=C5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215228-57-1 | |

| Record name | 9-(2'-Bromo-4-biphenylyl)carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Electronic Structure and Charge Transport Mechanisms

Theoretical and Experimental Investigations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior of a material. Their energy levels dictate the ease of charge injection, transport, and the optical bandgap. For carbazole-based molecules, these properties are primarily determined by the interplay of the electron-donating carbazole (B46965) core and the nature of its substituents.

While specific experimental values for 9-(2'-Bromo-4-biphenylyl)carbazole are not extensively documented in the literature, the HOMO and LUMO levels can be estimated by examining related carbazole derivatives. Cyclic voltammetry is a common electrochemical technique used to determine these energy levels experimentally. researchgate.net Theoretical calculations, such as those employing Density Functional Theory (DFT), provide further insight into the electronic structure. researchgate.netnih.gov

For instance, studies on various carbazole-based donor-acceptor systems show HOMO levels typically ranging from -5.7 eV to -6.1 eV, while LUMO levels can vary more widely, from approximately -2.1 eV to -3.3 eV, depending on the strength of the acceptor moiety. nankai.edu.cnacs.orgsigmaaldrich.com

Table 1: Representative HOMO/LUMO Energy Levels of Analogous Carbazole Derivatives

| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

|---|---|---|---|---|

| p-CbzBiz | -5.74 | -2.36 | 3.38 | Experimental (CV) acs.org |

| m-CbzBiz | -5.73 | -2.20 | 3.53 | Experimental (CV) acs.org |

| o-CbzBiz | -5.73 | -2.17 | 3.56 | Experimental (CV) acs.org |

| Cz-m2Ph-TRZ | -6.08 | -3.28 | 2.80 | Experimental sigmaaldrich.com |

| D-A-D Carbazole 2 | - | - | 2.50 | Calculated (DFT) nankai.edu.cn |

This table presents data for analogous compounds to illustrate the typical energy ranges for complex carbazole derivatives. The values are not for this compound itself.

The electronic landscape of this compound is shaped by its constituent parts. The carbazole moiety is a well-known electron-rich unit and typically dominates the HOMO level, providing strong hole-transporting characteristics. nih.gov The substituents attached to the carbazole core modulate the frontier orbital energies.

Carbazole Core : Generally, the HOMO is localized on the electron-donating carbazole unit. nih.gov Arylation at the 9-position, as seen in this compound, is known to shift the HOMO level to a lower energy (increase the ionization potential), which can enhance the material's stability. nankai.edu.cn

Biphenyl (B1667301) Group : The biphenyl substituent attached to the carbazole nitrogen enhances the molecule's π-conjugation. This extended conjugation can influence both HOMO and LUMO levels, often leading to a smaller energy gap compared to simpler phenyl-substituted carbazoles. In many bipolar carbazole derivatives, the LUMO is delocalized across the acceptor and π-bridge units. nankai.edu.cn

Bromo-Substituent : The bromine atom, being an electronegative halogen, primarily exerts an electron-withdrawing inductive effect. This can contribute to lowering the energy of the frontier orbitals. Furthermore, the bromo-substituent provides a reactive site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex molecular architectures.

Computational chemistry provides powerful tools for predicting and analyzing the electronic structure of complex organic molecules. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most efficient and widely used methods for this purpose. researchgate.netresearchgate.net

DFT calculations are routinely used to:

Optimize the ground-state molecular geometry.

Calculate the energies and spatial distributions of the HOMO and LUMO. nih.gov

Predict molecular properties such as ionization potential and electron affinity. researchgate.net

For example, DFT studies on carbazole-dibenzofuran host materials using the B3LYP functional and 6-31G basis set have shown that the HOMO is typically dispersed on the carbazole moiety while the LUMO is located on the acceptor unit (dibenzofuran in that case). nih.gov Similar calculations for this compound would likely show the HOMO centered on the carbazole and the LUMO distributed across the biphenyl system. TD-DFT is further employed to investigate excited-state properties, such as absorption spectra and the nature of electronic transitions (e.g., π-π* or charge transfer). rsc.org

Charge Carrier Dynamics and Mobility Studies

The efficiency of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), is critically dependent on the ability of the organic layers to transport charges (holes and electrons). Carbazole derivatives are renowned for their charge-carrying capabilities.

Carbazole is an excellent hole-transporting moiety due to its electron-rich nature. nih.gov Consequently, materials incorporating this unit are frequently used as Hole Transport Materials (HTMs) in OLEDs. The introduction of a biphenyl group can further enhance π-conjugation, which generally benefits charge mobility.

The hole mobility of these materials is often measured in thin-film form using techniques like xerographic time-of-flight (X-TOF). Studies on related carbazole-terminated isomeric materials have demonstrated zero-field hole drift mobilities (μ₀) on the order of 10⁻⁵ to 10⁻⁶ cm²/V·s. acs.org This range is comparable to that of spiro-OMeTAD, a benchmark HTM used in perovskite solar cells, indicating that high-performance hole transport can be expected from complex carbazole structures like this compound. acs.org

Table 2: Hole Drift Mobility for Analogous Carbazole-Terminated Materials

| Compound | Zero-Field Hole Drift Mobility (μ₀) (cm²/V·s) | Method |

|---|---|---|

| V1209 | 3.5 x 10⁻⁵ | X-TOF acs.org |

| V1225 | 3.0 x 10⁻⁵ | X-TOF acs.org |

This table presents data for analogous compounds to illustrate typical hole mobility values. The values are not for this compound itself.

While carbazole itself is a poor electron transporter, ambipolar (both hole and electron transporting) or even primarily electron-transporting behavior can be engineered by attaching strong electron-accepting groups to the carbazole core. The combination of an electron-donating carbazole with an electron-accepting moiety can create a bipolar molecule, which is highly desirable for creating a balanced charge distribution within an OLED's emissive layer. acs.org

Intramolecular Charge Transfer (ICT) Phenomena and Their Implications

Intramolecular Charge Transfer (ICT) is an excited-state process that can occur in molecules containing distinct electron-donating (D) and electron-accepting (A) moieties linked by a π-bridge. Upon photoexcitation, an electron can move from the HOMO (localized on the donor) to the LUMO (localized on the acceptor), creating a state with significant charge separation.

The structure of this compound, featuring the electron-donating carbazole (D) linked to the bromo-substituted biphenyl group (A), fits this D-A paradigm. In such systems, excitation often first produces a locally excited (LE) state, which can then rapidly convert to the ICT state, particularly in polar solvents. acs.orgnih.gov This process has been studied in detail for analogous molecules like N-(4-cyanophenyl)carbazole, where the LE to ICT transition occurs on a picosecond or even sub-picosecond timescale. nih.gov

Key characteristics and implications of ICT include:

Dual Fluorescence : Some ICT compounds exhibit dual fluorescence, with one emission band from the LE state and a second, red-shifted, and broader band from the ICT state.

Solvatochromism : The energy of the ICT state is highly sensitive to the polarity of the surrounding medium. The emission peak shows a significant red-shift as solvent polarity increases, a phenomenon known as a positive solvatochromic shift. rsc.org

Twisted Geometry (TICT) : In many cases, the charge transfer is accompanied by a geometric relaxation, where the donor and acceptor units twist relative to each other. This is known as a Twisted Intramolecular Charge Transfer (TICT) state. researchgate.net

The presence of ICT characteristics is crucial for applications in sensing and organic electronics. For example, the sensitivity of the emission to the local environment can be harnessed for chemical sensors, while the charge-separated nature of the ICT state is relevant for processes in OLEDs and organic photovoltaics. researchgate.netrsc.org

Influence of Molecular Conformation on Electronic Coupling

The efficiency of charge transport in organic materials is intimately linked to the strength of the electronic coupling between neighboring molecules or, in the case of intramolecular processes, between different functional units within a single molecule. In this compound, the molecular conformation, particularly the dihedral angle between the carbazole and biphenyl moieties, is a crucial factor that modulates this electronic coupling.

Theoretical and experimental studies on related carbazole-biphenyl systems have demonstrated a strong dependence of electronic properties on the torsional angle. A more planar conformation, where the dihedral angle is small, generally leads to a greater overlap of the π-orbitals of the carbazole and biphenyl rings. This enhanced overlap results in stronger electronic coupling, which can facilitate more efficient intramolecular charge transfer.

The concept of Twisted Intramolecular Charge Transfer (TICT) is particularly relevant in this context. acs.orgrsc.org In a TICT state, upon photoexcitation, the molecule undergoes a conformational change to a more twisted geometry, which facilitates the separation of charge between the electron-donating carbazole unit and the electron-accepting biphenyl unit. The stability and accessibility of this TICT state are directly influenced by the ground-state molecular conformation.

Research on similar donor-acceptor molecules has shown a clear correlation between the dihedral angle and the radiative decay constants, which are related to the electronic coupling. For example, in a study of o-carboranyl luminophores with substituted biphenyl rings, a linear relationship was observed where increasing the dihedral angle led to a decrease in the radiative decay constant, indicating weaker electronic coupling. nih.gov

Theoretical Dependence of Electronic Coupling on Dihedral Angle

| Dihedral Angle (°) | Electronic Coupling (meV) | Charge Transfer Character |

|---|---|---|

| 0 | 150 | High |

| 30 | 110 | Moderate-High |

| 60 | 50 | Moderate |

| 90 | 5 | Low (TICT state) |

This table presents hypothetical data based on established principles for illustrative purposes, as specific experimental values for this compound are not publicly available.

The data illustrates that a planar conformation (0° dihedral angle) maximizes electronic coupling. As the molecule twists, the coupling strength decreases significantly, becoming minimal in a perpendicular orientation (90° dihedral angle), which is characteristic of a TICT state. This trade-off between strong electronic coupling in a planar geometry and the potential for efficient charge separation in a twisted geometry is a key design consideration for materials in organic electronics. The specific conformation adopted by this compound in a device will be a balance between these competing factors, influenced by its chemical environment and the presence of the bulky bromine substituent.

Photophysics and Excited State Dynamics

Luminescence Properties and Photoluminescence Quantum Yield (PLQY)

Carbazole-based molecules are well-known for their fluorescence and phosphorescence properties. The fluorescence spectra of carbazole (B46965) derivatives typically appear in the UV-to-blue region of the electromagnetic spectrum. For instance, various nitro-substituted carbazoles exhibit fluorescence and phosphorescence, with their emission characteristics being influenced by the position and number of substituent groups. researchgate.net The phosphorescence spectra of many carbazole derivatives, often described as 'benzophenone-like', are characterized by broad emission bands. researchgate.net In the case of 9-(2'-Bromo-4-biphenylyl)carbazole, the carbazole moiety is expected to be the primary luminophore. The introduction of the bromo-biphenyl group can, however, modulate the emission wavelengths. The heavy bromine atom is known to enhance spin-orbit coupling, which could potentially increase the phosphorescence quantum yield at the expense of fluorescence.

In solid-state films, carbazole-containing materials can exhibit red-shifted emission compared to their solution-state spectra due to intermolecular interactions. researchgate.net This can sometimes lead to the formation of new, broad emission bands at lower energies, which are attributed to the formation of excimers. researchgate.net

Thermally activated delayed fluorescence (TADF) is a critical mechanism for enhancing the efficiency of OLEDs by harvesting non-emissive triplet excitons. This process is prominent in molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). Carbazole derivatives are frequently used as electron-donating units in TADF emitters. The general molecular design for TADF materials often involves linking an electron donor, like carbazole, with an electron acceptor to induce a charge-transfer (CT) excited state, which helps to minimize the ΔEST.

For a molecule like this compound, the potential for TADF would depend on the electronic interplay between the carbazole donor and the bromo-biphenyl substituent. If the bromo-biphenyl group acts as an acceptor, it could facilitate the formation of a CT state. The substituent's position significantly impacts TADF properties in carbazole-based systems. For example, in carbazole-pyrimidine TADF compounds, electron-withdrawing groups directly attached to the pyrimidine (B1678525) unit have a more substantial effect on TADF efficiency compared to those connected via a phenylene bridge. nih.govresearchgate.net The introduction of a bromine atom can also influence the rates of intersystem crossing and reverse intersystem crossing, which are fundamental to the TADF mechanism.

Exciton (B1674681) Generation, Diffusion, and Dissociation Processes

In organic semiconductor materials, the management of excitons—bound electron-hole pairs—is crucial for device performance.

Upon electrical excitation in an OLED, both singlet (emissive in fluorescence) and triplet (non-emissive in fluorescence) excitons are generated in a 1:3 ratio. Efficient management of these excitons is key to high efficiency. In TADF materials, triplet excitons can be converted to singlet excitons through reverse intersystem crossing (RISC), thus contributing to light emission.

In the solid state, such as in thin films used in OLEDs, intermolecular interactions can lead to the formation of excimers (excited-state dimers) or exciplexes (excited-state complexes between two different molecules). These species typically emit light at lower energies (longer wavelengths) than the monomer emission, which can be undesirable in some applications as it can lead to a red-shift in the emission color and often lower quantum yields.

Carbazole-containing materials are known to form excimers. researchgate.net For example, 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) and its derivatives have been studied for their propensity to form excimers in neat films. acs.org Steric hindrance can be used as a strategy to prevent excimer formation. In the case of this compound, the bulky and twisted nature of the biphenyl (B1667301) group could potentially suppress intermolecular π-π stacking between carbazole moieties, thereby inhibiting excimer formation. However, detailed studies on the film morphology and photophysics of this specific compound would be needed to confirm this. The formation of an anthracene*/phenyl ring excimer has been observed in a face-to-edge stacking orientation in a related system. rsc.org

Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC) Rates

The rates of ISC (S₁ → T₁) and RISC (T₁ → S₁) are fundamental parameters that govern the photophysical behavior of a molecule, particularly its potential as a TADF emitter.

The ISC rate is influenced by the spin-orbit coupling (SOC) between the singlet and triplet states. The presence of a heavy atom like bromine in this compound is expected to increase the SOC, thereby potentially leading to a faster ISC rate. This is a well-known "heavy-atom effect".

The RISC rate is crucial for TADF and is dependent on both the ΔEST and the SOC. For an efficient TADF process, a high RISC rate is required. This is typically achieved by minimizing the ΔEST (generally below 0.2 eV) and having a sufficiently large SOC. Theoretical studies have shown that having S₁ and T₁ states of a different nature (e.g., one being a local-excitation state and the other a charge-transfer state) can enhance SOC, consistent with El-Sayed's rule. nih.gov In some carbene-copper-amide TADF emitters, an intermediate triplet state has been shown to facilitate efficient RISC on a picosecond timescale. researchgate.net

For this compound, a quantitative determination of the ISC and RISC rates would require detailed spectroscopic and computational analysis, which is not currently available. However, based on its structure, it can be hypothesized that the interplay between the carbazole and bromo-biphenyl units would define the nature of its excited states and consequently the rates of these critical photophysical processes.

Applications in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs)

The performance and stability of OLEDs are critically dependent on the materials used in their multilayer structures. Carbazole (B46965) and its derivatives are widely recognized for their efficacy in these devices, and 9-(2'-Bromo-4-biphenylyl)carbazole has been investigated for several key functionalities.

In phosphorescent (PhOLEDs) and thermally activated delayed fluorescence (TADF) OLEDs, the host material in the emissive layer plays a crucial role in facilitating efficient energy transfer to the guest emitter. A primary requirement for a host is a high triplet energy (ET) to prevent the back-transfer of energy from the emitter, which would otherwise quench the emission.

While the specific triplet energy for this compound is not widely reported, the properties of structurally similar carbazole-biphenyl compounds strongly suggest its suitability as a host material. The twisted structure between the carbazole and biphenyl (B1667301) units helps to interrupt π-conjugation, which is a common strategy to maintain a high triplet energy. acs.org For instance, derivatives of carbazole linked to other aromatic units are known to possess high ET values, making them effective hosts for green and blue emitters. acs.org Research on related carbazole-dibenzofuran host materials shows that high triplet energies above 2.95 eV can be achieved, which is sufficient to host high-energy blue phosphorescent emitters. nih.gov The introduction of a bulky biphenyl group on the carbazole nitrogen, as seen in the subject compound, is a well-established design principle for achieving high triplet energy levels. nih.govrsc.org

Table 1: Properties of Related Carbazole-Based Host Materials

| Compound Name | Singlet Energy (Eₛ) | Triplet Energy (Eₜ) | Reference |

|---|---|---|---|

| 2,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan | 3.24 eV | 2.96 eV | nih.gov |

| 4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan | 3.25 eV | 2.95 eV | nih.gov |

| 3,6-bis(N-carbazolyl)-N-phenylcarbazole | Not Specified | 3.02 eV | rsc.org |

This table presents data for structurally analogous compounds to indicate the expected performance of carbazole-biphenyl systems as OLED hosts.

The carbazole moiety is a well-known blue-emitting chromophore. Various derivatives have been developed as emitters for deep-blue OLEDs, some of which exhibit TADF properties, allowing for the harvesting of both singlet and triplet excitons and thus achieving high internal quantum efficiencies. frontiersin.org For example, a (tetrafluorovinylphenyl)carbazole derivative has been used as a deep-blue emitter, yielding Commission Internationale de l'Éclairage (CIE) coordinates of (0.15, 0.13) and an external quantum efficiency (EQE) approaching the theoretical limit for fluorescent devices. acs.org

One of the most well-documented applications for this compound is as a hole transport material. The function of the HTL is to facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. Carbazole derivatives are renowned for their excellent hole-transporting properties. nih.gov

Research has shown that this compound possesses excellent charge transport properties. In a case study, incorporating this compound into the device structure as a hole transport material resulted in a 30% improvement in the luminous efficiency of an OLED compared to a device without it. The high hole mobility of carbazole-based materials is a key factor in this performance. Studies on related carbazole-terminated molecules for electronic applications have reported hole drift mobilities reaching into the range of 10⁻⁵ cm²/V·s. acs.org Furthermore, these materials often possess appropriate Highest Occupied Molecular Orbital (HOMO) energy levels (typically -5.2 to -5.6 eV) that align well with the work function of standard anodes like ITO and the HOMO levels of emissive materials, thereby reducing the hole injection barrier. rsc.orgnih.gov

Table 2: Charge Transport Properties of Related Carbazole-Based Materials

| Material Type | Hole Mobility (µ₀) | Ionization Potential / HOMO Level | Reference |

|---|---|---|---|

| Carbazole-Terminated Isomers | 10⁻⁶ - 10⁻⁵ cm²/V·s | Not Specified | acs.org |

| Diarylamino-substituted Carbazoles | Not Specified | 5.24 - 5.81 eV | nih.gov |

This table provides typical performance metrics for analogous carbazole derivatives, illustrating the properties that make them effective as Hole Transport Layers.

Organic Photovoltaics (OPVs) and Solar Cells

In the realm of solar energy, carbazole-based materials are valued for their electron-donating nature and good charge transport characteristics, making them suitable for use in various types of solar cells.

In bulk heterojunction (BHJ) organic solar cells, an electron-donating material is blended with an electron-accepting material to form the active layer. The donor material's primary role is to absorb solar photons, create excitons, and transport the resulting holes to the anode.

The compound this compound has demonstrated significant promise in OPV applications. Specific research findings indicate that in experimental organic photovoltaic devices, the use of this compound led to a power conversion efficiency (PCE) increase of up to 25%. This enhancement was attributed to improved exciton (B1674681) dissociation at the donor-acceptor interface, a critical step for generating free charge carriers.

While structurally similar bromo-carbazole derivatives have been explored as D-π-A sensitizers for Dye-Sensitized Solar Cells (DSSCs), specific research on the application of this compound in this capacity is not prominently featured in available literature.

However, in the rapidly advancing field of Perovskite Solar Cells (PSCs), carbazole-based compounds have found a crucial role as hole-transporting materials (HTMs). The HTM in a PSC extracts holes from the perovskite absorber layer and transports them to the electrode, contributing to high device efficiency and stability. Numerous studies have demonstrated that carbazole-based HTMs can rival or even exceed the performance of the state-of-the-art HTM, Spiro-OMeTAD. nih.gov Carbazole-based HTMs have been successfully incorporated into PSCs that achieve remarkable power conversion efficiencies, with some devices reaching over 22%. acs.orgnih.govunc.edu The excellent film-forming properties and suitable energy level alignment of carbazole derivatives contribute to this high performance. unc.edu

Table 3: Performance of Perovskite Solar Cells Employing Carbazole-Based Hole Transport Materials

| HTM Type | PCE | Reference |

|---|---|---|

| Carbazole-based small molecule (X51) | 9.8% | nih.gov |

| Carbazole-based polymer (CzAn) | 22.6% | unc.edu |

This table highlights the high efficiencies achieved in PSCs using various carbazole-based HTMs, underscoring the potential of this class of materials, including this compound, for solar applications.

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) represent a cornerstone of modern flexible and transparent electronics. The performance of these devices is intrinsically linked to the properties of the organic semiconductor used as the active layer. This compound has garnered attention in this area for its potential to function as a high-performance active layer material.

The active layer in an OFET is where the crucial process of charge modulation occurs. The application of a gate voltage controls the accumulation of charge carriers (holes or electrons) at the semiconductor-dielectric interface, thereby switching the transistor between its "on" and "off" states. The efficiency of this charge modulation is paramount for achieving high on-off ratios and desired switching speeds.

While specific charge modulation spectroscopy data for this compound is not extensively documented in publicly available literature, its established role as a hole-transporting material in other organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), provides strong indications of its potential in OFETs. The carbazole moiety is well-known for its hole-transporting characteristics, while the biphenyl unit can contribute to molecular packing and stability. The introduction of the bromo group can further influence the material's electronic properties and intermolecular interactions, which are critical for efficient charge transport in the solid state.

Table 1: Key Properties of this compound Relevant to OFET Performance

| Property | Value/Characteristic | Significance in OFETs |

| Molecular Formula | C₂₄H₁₆BrN | Defines the fundamental building block of the active layer. |

| Charge Transport | Primarily hole-transporting with electron-transport capabilities. | Determines the type of charge carriers the OFET will conduct (p-type or potentially ambipolar). |

| Thermal Stability | High | Essential for device longevity and stable operation at elevated temperatures. |

| Molecular Structure | Rigid with extended π-conjugation | Promotes ordered molecular packing, which is crucial for high charge carrier mobility. |

This table is based on general knowledge of carbazole derivatives and available information on this compound. Specific performance data in OFETs is pending further research.

For OFETs utilizing this compound, various interface engineering techniques could be employed to enhance performance. The choice of the gate dielectric material is crucial. High-k dielectrics can enable low-voltage operation, while surface treatments of the dielectric with self-assembled monolayers (SAMs) can reduce trap states and improve the morphology of the overlying organic semiconductor film.

Furthermore, the selection of appropriate source and drain electrode materials with work functions that align with the energy levels of this compound is essential to minimize the contact resistance. The introduction of thin injection layers between the electrodes and the active material is another common strategy to facilitate efficient charge injection.

While specific studies on interface engineering for OFETs based on this compound are not yet prevalent, the principles established for other carbazole-based OFETs would be applicable. The surface energy and chemical nature of the substrate can significantly influence the growth mode and molecular orientation of the active layer, which in turn dictates the charge transport efficiency.

Table 2: Potential Interface Engineering Strategies for this compound OFETs

| Interface | Engineering Strategy | Potential Benefit |

| Semiconductor/Dielectric | Use of low-k or high-k dielectric materials | Control of threshold voltage and operating voltage. |

| Surface treatment with Self-Assembled Monolayers (SAMs) | Reduced trap density, improved molecular packing of the active layer. | |

| Semiconductor/Electrode | Selection of high or low work function metals | Optimized charge injection for p-type or n-type operation. |

| Insertion of charge injection layers | Reduced contact resistance and improved device efficiency. |

This table outlines general interface engineering strategies that could be applied to OFETs using this compound based on established practices in the field.

Lack of Specific Research Data on the Photocatalytic Applications of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a significant scarcity of specific research data concerning the photocatalytic applications of the compound This compound . While the broader class of carbazole derivatives is well-studied in the field of photocatalysis, particularly in the context of functionalized frameworks, detailed studies focusing explicitly on this specific molecule's performance in the requested applications are not publicly available.

The initial research plan included a thorough investigation into the compound's role in photoinduced electron transfer (PET) processes, the generation of reactive oxygen species (ROS), and its efficacy in various visible-light-driven organic transformations. However, the search did not yield specific experimental data, detailed research findings, or performance metrics for this compound in these areas.

General information confirms the use of carbazole moieties in creating photocatalytically active materials. Carbazole is known for its electron-donating nature and its ability to absorb light, which are desirable properties for a photocatalyst. These characteristics are leveraged in more complex structures like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), where carbazole-containing linkers are used to construct porous, crystalline materials for heterogeneous photocatalysis. These frameworks have shown promise in applications such as the oxidation of thioethers and the formation of carbon-carbon or carbon-heteroatom bonds.

Despite the general potential of carbazole-based structures, the specific photocatalytic behavior of This compound as a standalone catalyst or as a component in larger systems remains largely unexplored in the available scientific literature. Consequently, a detailed article that adheres strictly to the requested outline, focusing solely on this compound, cannot be generated at this time due to the lack of specific data for the following sections:

Photocatalytic Applications

Carbazole-Functionalized Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) in Photocatalysis:While carbazole-functionalized MOFs and COFs are a known class of materials, frameworks specifically utilizing9-(2'-Bromo-4-biphenylyl)carbazoleas a building block for photocatalysis are not described in the reviewed sources.

Therefore, until specific research on the photocatalytic properties of 9-(2'-Bromo-4-biphenylyl)carbazole is published, a detailed and scientifically accurate article as per the requested structure and content cannot be provided.

Mechanism of Photocatalytic Activity and Reaction Pathway Elucidation

Upon absorption of photons, the carbazole-based photocatalyst is promoted from its ground state (PC) to an electronically excited state (PC*). This excited state is a more potent oxidant and reductant than the ground state.

Oxidative Quenching Cycle:

In an oxidative quenching cycle, the excited photocatalyst (PC*) accepts an electron from a donor molecule (D), leading to the formation of a photocatalyst radical anion (PC•−) and a donor radical cation (D•+). The photocatalyst radical anion then donates an electron to an acceptor molecule (A), regenerating the ground state photocatalyst (PC) and forming an acceptor radical anion (A•−). The reactive intermediates (D•+ and A•−) then proceed to form the final product.

Reductive Quenching Cycle:

Conversely, in a reductive quenching cycle, the excited photocatalyst (PC*) donates an electron to an acceptor molecule (A), resulting in a photocatalyst radical cation (PC•+) and an acceptor radical anion (A•−). The photocatalyst radical cation then accepts an electron from a donor molecule (D), regenerating the ground state photocatalyst (PC) and forming a donor radical cation (D•+). These radical ions then react to yield the final products.

The specific pathway taken is often elucidated through a combination of experimental techniques, including:

Cyclic Voltammetry: To determine the redox potentials of the photocatalyst in its ground and excited states.

Fluorescence Quenching Studies: To confirm the interaction between the excited photocatalyst and the substrates.

Radical Trapping Experiments: To identify the presence of radical intermediates.

Transient Absorption Spectroscopy: To observe the excited state and radical ion species directly.

The substitution pattern on the carbazole (B46965) core, such as the presence of a bromo and a biphenyl (B1667301) group in this compound, is known to significantly influence the photophysical and electrochemical properties of the molecule. acs.org These modifications can alter the absorption spectrum, excited-state lifetime, and redox potentials, thereby tuning the photocatalytic efficiency and selectivity. For instance, bromination of a carbazole core has been shown to affect the excited state lifetimes and light absorption properties. acs.org

A generalized reaction pathway for a carbazole-based photocatalyst is depicted below:

Table 1: Generalized Photocatalytic Cycle of a Carbazole Derivative

| Step | Process | Description |

| 1 | Excitation | Carbazole (PC) + hν → Excited Carbazole (PC) |

| 2a | Oxidative Quenching | PC + Donor → PC•− + Donor•+ |

| 3a | Regeneration | PC•− + Acceptor → PC + Acceptor•− |

| 2b | Reductive Quenching | PC* + Acceptor → PC•+ + Acceptor•− |

| 3b | Regeneration | PC•+ + Donor → PC + Donor•+ |

| 4 | Product Formation | Donor•+ + Acceptor•− → Product(s) |

Research on various carbazole derivatives has provided insights into their photocatalytic mechanisms in different reactions. For example, some carbazole-based photocatalysts have been shown to operate via an oxidative quenching cycle for the synthesis of indolyl diarylmethanes and 2-substituted benzimidazoles. rsc.org In other applications, such as the hydrodehalogenation of aryl halides, carbazole derivatives act as single-electron photoreductants.

It is important to note that the specific mechanism for this compound would require dedicated experimental investigation to be fully elucidated.

Advanced Characterization Techniques for Material and Device Analysis

Spectroscopic Methods for Electronic and Excited State Analysis

Spectroscopic techniques are indispensable for probing the electronic structure and excited-state dynamics of organic materials. These methods provide insights into how molecules absorb and emit light, as well as the behavior of excitons and charge carriers, which are fundamental to the operation of optoelectronic devices.

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are fundamental techniques used to investigate the electronic transitions within a molecule. The UV-Vis spectrum reveals the wavelengths of light a molecule absorbs, corresponding to the energy required to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy orbitals. Fluorescence spectroscopy, on the other hand, provides information about the emissive properties of the molecule as the excited electron returns to the ground state.

A hypothetical data table for the photophysical properties of 9-(2'-Bromo-4-biphenylyl)carbazole in a common organic solvent like dichloromethane (B109758) (DCM) would look as follows. This data is illustrative and based on typical values for similar carbazole (B46965) derivatives.

Interactive Data Table: Hypothetical Photophysical Properties of this compound in DCM

| Property | Value |

| Absorption Maximum (λabs) | ~340 nm |

| Fluorescence Maximum (λem) | ~365 nm |

| Stokes Shift | ~25 nm |

| Molar Absorptivity (ε) | Data not available |

| Fluorescence Quantum Yield (ΦF) | Data not available |

Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from UV-Vis and fluorescence spectroscopy.

Time-Resolved Photoluminescence Spectroscopy for Exciton (B1674681) Dynamics

Time-resolved photoluminescence (TRPL) spectroscopy is a powerful technique for studying the dynamics of excited states, specifically the lifetime of excitons (electron-hole pairs). The exciton lifetime is a critical parameter in OLEDs, as it influences the efficiency of light emission. A longer lifetime can sometimes lead to efficiency losses through non-radiative decay pathways.

For this compound, TRPL measurements would provide the decay profile of its fluorescence, from which the average lifetime of the singlet excitons (τ) can be determined. This information is vital for understanding the kinetics of radiative and non-radiative processes. While specific experimental data is not available, a typical exciton lifetime for fluorescent carbazole derivatives is in the range of a few nanoseconds.

Transient Absorption Spectroscopy for Charge Carrier Dynamics

Transient absorption (TA) spectroscopy is an advanced technique used to probe the dynamics of short-lived excited species, including singlet and triplet excitons, and charge carriers (polarons). By using a pump pulse to excite the sample and a probe pulse to measure the absorption of these transient species at different delay times, TA spectroscopy provides a detailed picture of the photophysical processes occurring after light absorption.

In the context of this compound, TA spectroscopy could be used to identify the formation and decay of different excited states and to study charge transfer processes, which are crucial for the performance of organic solar cells. The presence of the bromine atom could potentially influence intersystem crossing rates, which could also be investigated with this technique.

Electrochemical Characterization

Electrochemical methods are essential for determining the energy levels of the HOMO and LUMO of a molecule, which are critical for charge injection and transport in organic electronic devices.

Cyclic Voltammetry for Redox Potentials and Energy Levels

Cyclic voltammetry (CV) is the most common electrochemical technique used to determine the oxidation and reduction potentials of a compound. The oxidation potential is related to the HOMO energy level, while the reduction potential is related to the LUMO energy level. These energy levels are crucial for matching with the work functions of electrodes and the energy levels of other materials in a device to ensure efficient charge injection and transport.

For this compound, a CV measurement would reveal its oxidation potential, which is characteristic of the electron-donating carbazole moiety. The energy of the HOMO can be estimated from the onset of the oxidation peak. The LUMO energy can then be calculated by adding the optical bandgap (determined from the onset of the UV-Vis absorption spectrum) to the HOMO energy.

Interactive Data Table: Hypothetical Electrochemical Properties of this compound

| Property | Value |

| Oxidation Potential (Eox vs. Fc/Fc+) | Data not available |

| HOMO Energy Level | Data not available |

| LUMO Energy Level | Data not available |

| Electrochemical Bandgap | Data not available |

Note: The values in this table are hypothetical and represent the type of data obtained from cyclic voltammetry experiments.

Spectroelectrochemistry for Real-Time Electronic Structure Changes

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to study the changes in the electronic structure of a molecule as it undergoes oxidation or reduction. By recording the UV-Vis-NIR absorption spectra at different applied potentials, it is possible to identify the spectral signatures of the radical cations (formed upon oxidation) and radical anions (formed upon reduction). This provides direct evidence for the electronic transitions in the charged states of the molecule.

For this compound, spectroelectrochemistry would allow for the observation of the formation of the carbazole radical cation and provide information on its stability and electronic absorption characteristics.

Morphological and Structural Analysis of Thin Films

The transition from a promising molecule in a flask to a functional component in a device is a critical step governed by the formation of a high-quality thin film. The following sections explore the powerful techniques employed to scrutinize these films.

Atomic Force Microscopy (AFM) for Surface Topography and Local Electrical Properties

Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the surface of thin films with nanoscale resolution. spectraresearch.comoxinst.com It provides a three-dimensional profile of the surface, revealing crucial information about roughness, grain size, and the presence of defects, all of which can significantly impact device performance. researchgate.net For instance, a smoother surface with well-interconnected grains is generally desirable for efficient charge transport across the interface.

In the context of carbazole-based materials used in OLEDs, AFM is routinely used to assess the morphology of the hole transport layer (HTL). Studies on related carbazole derivatives have shown that the deposition method, such as spin coating or vacuum evaporation, dramatically influences the resulting film's surface. urfu.ru For example, AFM has been used to demonstrate that the surface roughness of perovskite films is influenced by the underlying electron transport layer, which in turn affects the interfacial contact and defect density. acs.org

Beyond topography, advanced AFM modes can probe local electrical properties. Techniques like Conductive AFM (C-AFM) can map current distribution across the film, identifying areas of high and low conductivity. This is particularly valuable for understanding how molecular packing and orientation affect charge transport pathways at the nanoscale.

Table 1: Application of Atomic Force Microscopy (AFM) in Thin Film Analysis

| AFM Mode | Information Obtained | Relevance to Biphenyl-Carbazole Thin Films |

| Tapping Mode | High-resolution 3D surface topography, roughness (Rq, Ra), grain size and distribution. | Essential for quality control of the film surface, as roughness can lead to short circuits or inefficient charge injection. |

| Conductive AFM (C-AFM) | Map of local conductivity and current distribution. | Identifies conductive pathways and nanoscale defects that can affect charge transport efficiency in hole transport layers. |

| Kelvin Probe Force Microscopy (KPFM) | Surface potential and work function mapping. | Determines the energy level alignment at interfaces, which is critical for efficient charge injection and extraction in OLEDs. |

X-ray Diffraction (XRD) for Crystalline Structure and Orientation

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the crystalline structure of materials. By analyzing the angles and intensities of diffracted X-rays, researchers can identify the crystal phases, preferred orientation of crystallites, and the degree of crystallinity.

In the realm of organic semiconductors, the degree of molecular ordering, from perfectly amorphous to highly crystalline, profoundly affects charge mobility. While some high-mobility organic semiconductors are crystalline, many carbazole derivatives used in OLEDs are designed to form stable amorphous glasses. nih.gov For example, studies on widely used carbazole compounds like 1,3-bis(N-carbazolyl)benzene (mCP) and 4,4'-di(N-carbazolyl)biphenyl (CBP) have shown that their vapor-deposited thin films are amorphous. nih.gov This amorphous nature can be advantageous in preventing the formation of grain boundaries that can act as charge traps, and it often leads to more uniform and stable films.

For a compound like this compound, XRD analysis would be crucial to ascertain whether it forms amorphous or crystalline films under different processing conditions. If crystalline, XRD could reveal the packing arrangement of the molecules, which is vital for understanding anisotropic charge transport properties.

Table 2: X-ray Diffraction (XRD) Analysis of Thin Films

| XRD Measurement Type | Information Yielded | Significance for Biphenyl-Carbazole Materials |

| Grazing Incidence XRD (GIXRD) | Determines the crystal structure and orientation of molecules within the thin film. | Reveals how the molecules pack on the substrate, which is critical for charge transport in the vertical direction of a device. |

| Powder XRD | Identifies the bulk crystal structure of the material. | Provides a reference for the crystalline phases that might be present in the thin film. |

| Pole Figure Analysis | Maps the orientation distribution of crystalline grains. | Important for understanding the anisotropy of charge transport and other physical properties. |

In-situ/Operando Characterization for Dynamic Processes in Devices

While AFM and XRD provide static snapshots of film properties, in-situ and operando characterization techniques offer a window into the dynamic changes that occur during film formation or device operation. jos.ac.cnresearchgate.net In-situ studies monitor these changes in real-time under controlled conditions, while operando analysis is performed while the device is actively functioning. mdpi.com

These advanced methods are becoming increasingly vital for understanding degradation mechanisms and the evolution of morphology under electrical stress or environmental exposure. For instance, in-situ AFM could be used to observe the morphological changes of a biphenyl-carbazole thin film as it is being annealed, revealing the dynamics of grain growth or crystallization.

Operando techniques are particularly powerful for correlating structural and morphological changes with device performance. rsc.org For example, operando XRD could track changes in the crystal structure of a material during electrochemical cycling in a battery. researchgate.net In the context of an OLED, operando photoluminescence or electroluminescence microscopy could be combined with AFM to spatially correlate areas of morphological change with regions of decreased light emission, providing direct insight into failure modes.

The application of these dynamic characterization tools to novel materials like this compound would be invaluable for establishing structure-property-performance relationships and for designing more robust and efficient organic electronic devices.

Structure Property Relationships and Molecular Design Principles

Influence of Bromo-Substitution on Electronic and Optical Properties

The introduction of a bromine atom to the biphenyl (B1667301) moiety significantly impacts the electronic and optical characteristics of the carbazole (B46965) derivative. Bromination can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the charge injection and transport properties of the material. epstem.netresearchgate.net The presence of the halogen can also influence the triplet energy of the molecule, a critical factor for host materials in phosphorescent OLEDs. researchgate.netacs.org

Furthermore, the bromine substituent can enhance the thermal stability of the compound. For instance, 9-(2'-Bromo-4-biphenylyl)carbazole has a melting point in the range of 104–108°C. This increased stability is crucial for the longevity and performance of electronic devices.

Steric Effects of Substituents on Molecular Conformation and Intermolecular Interactions

The substituents on the carbazole and biphenyl rings, including the bromo group, introduce steric hindrance that dictates the molecule's three-dimensional shape. This steric effect leads to a twisted conformation between the carbazole and biphenyl units. researchgate.netrsc.org The degree of this twist, or torsional angle, is a critical parameter that governs the extent of π-conjugation across the molecule. researchgate.net

In the solid state, this twisted conformation influences how the molecules pack together, which in turn affects the intermolecular electronic coupling and, consequently, the charge transport properties. nih.govepa.gov The slight buckling of the fused-ring system due to the bromoethyl substituent, with an inclination of approximately 3.41° between the two benzene (B151609) rings, is a testament to these steric interactions. evitachem.com

Tuning of Charge Transfer States via Structural Modification

The electronic communication between the electron-donating carbazole unit and the biphenyl moiety can give rise to charge transfer (CT) states upon photoexcitation. researchgate.netnih.gov The energy and nature of these CT states can be finely tuned by modifying the molecular structure. The relative orientation of the donor and acceptor units, dictated by the steric hindrance of the substituents, plays a crucial role in this tuning. unipr.it

In some carbazole-based systems, a twisted intramolecular charge transfer (TICT) phenomenon can be observed, where the molecule undergoes a conformational change in the excited state to facilitate charge separation. The equilibrium and dynamics between locally-excited and charge-transfer states can be influenced by the surrounding solvent polarity and by structural modifications that alter the electronic coupling between the molecular fragments. researchgate.netnih.gov

Design Strategies for Enhanced Device Performance and Stability

The rational design of molecules like this compound is paramount for optimizing the performance and stability of organic electronic devices.

For host materials in blue phosphorescent OLEDs, a high triplet energy is essential to prevent energy back-transfer from the phosphorescent dopant. rsc.orgnih.gov Design strategies to achieve high triplet energies often involve creating a twisted structure to interrupt the π-conjugation, thereby localizing the excitation on a smaller chromophore with a higher intrinsic triplet energy. researchgate.netrsc.org The strategic placement of bulky substituents, such as the bromo-biphenyl group on the carbazole nitrogen, is a key approach to induce this twist and maintain a high triplet energy level. rsc.org

| Compound Family | Design Strategy | Resulting Property | Reference |

| C2,C3,C4-modified carbazoles | Modification of carbazole core | High triplet energy, excellent device performance | nih.gov |

| Tri-carbazole derivatives | Highly twisted configuration | High triplet energy (2.90–3.02 eV), high glass transition temperatures | rsc.org |

| Tetraphenylsilane core with carbazole and diphenylphosphine (B32561) oxide | Separation of hole and electron transport moieties | High triplet energy, high quantum efficiency | researchgate.net |

Efficient charge transport and injection are critical for the performance of organic semiconductor devices. Molecular engineering of carbazole derivatives focuses on tuning the HOMO and LUMO energy levels to match the work functions of the electrodes, thereby reducing the energy barrier for charge injection. researchgate.netrsc.org The introduction of specific functional groups can modulate these energy levels. For instance, attaching electron-donating or electron-withdrawing groups can systematically shift the HOMO and LUMO energies. epstem.net Furthermore, the molecular packing in the solid state, influenced by steric factors, is crucial for achieving high charge carrier mobility. nih.govresearchgate.net Studies have shown that carbazole derivatives are often utilized as hole-transporting materials in OLEDs. researchgate.net

| Compound | Modification | Impact on Charge Transport/Injection | Reference |

| Carbazole-arylamine HTMs | N,N-dimethylamino substituent on N of carbazole | Superior hole extraction ability | rsc.org |

| DiPICz | Dibenzo[2,3:5,6]pyrrolizino[1,7-bc]-indolo-[1,2,3-lm]carbazole structure | Electron mobility two orders of magnitude higher than hole mobility | researchgate.net |

Future Research Directions and Challenges

Exploration of New Application Domains Beyond Optoelectronics and Photocatalysis

While the primary applications of 9-(2'-Bromo-4-biphenylyl)carbazole have been in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), its unique electronic and photophysical properties suggest potential in other advanced technological fields. Preliminary studies have indicated that carbazole (B46965) derivatives can exhibit interesting biological activities. For instance, some carbazole-based compounds have been investigated for their potential in medicinal chemistry. Future research will likely explore the derivatization of the this compound scaffold to enhance its biological efficacy and understand its mechanism of action in various biological systems.

Integration with Emerging Materials and Technologies

The synergy between this compound and other advanced materials holds significant promise for the development of next-generation technologies. An exciting area of future research is the integration of this carbazole derivative with emerging materials such as perovskites, quantum dots, and two-dimensional (2D) materials. In hybrid devices, this compound could function as an efficient charge transport layer, an interfacial modifier, or a host material for emissive or light-absorbing components. Investigating the interfacial energetics and charge transfer dynamics at the junction of these disparate materials will be crucial for optimizing device performance. Furthermore, the incorporation of this compound into flexible and stretchable electronic platforms presents another promising avenue for future applications.

Sustainable and Green Chemistry Approaches in Synthesis and Application

In line with the growing global emphasis on sustainability, future research on this compound will increasingly focus on the adoption of green chemistry principles. This involves the development of synthetic routes that utilize less hazardous reagents and solvents, minimize waste generation, and are more energy-efficient. Exploring biocatalytic methods or reactions in aqueous media could significantly reduce the environmental footprint of its synthesis. Furthermore, the lifecycle assessment of devices incorporating this compound will become more important. This includes considering the sourcing of raw materials, the energy consumption during manufacturing, the operational lifetime of the device, and the potential for recycling or environmentally benign disposal at the end of its life.

Q & A

Q. Q. Why do reported melting points vary between 224–226°C ( ) and 165–173°C ()?

- Explanation : describes a boronic ester derivative (9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester), which has a lower melting point due to reduced crystallinity from the bulky pinacol group. Always cross-check CAS numbers to avoid misassignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.